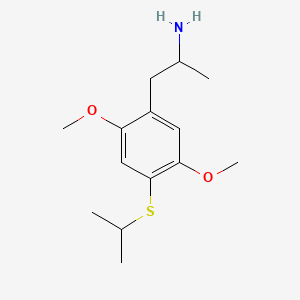
3-Brom-2-N-Boc-aminopropionsäuremethylester
Übersicht
Beschreibung
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is an organic compound with the molecular formula C9H16BrNO4. It is commonly used in organic synthesis and pharmaceutical research due to its unique chemical properties. The compound features a bromine atom, a tert-butoxycarbonyl (Boc) protected amino group, and a methyl ester group, making it a versatile intermediate in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is widely used in scientific research, particularly in:
Organic Synthesis: As an intermediate in the synthesis of complex molecules.
Pharmaceutical Research: In the development of new drugs and therapeutic agents.
Biological Studies: As a building block for peptides and other biologically active compounds.
Wirkmechanismus
Mode of Action
It is known that the compound can undergo various chemical reactions, including protodeboronation . This process involves the removal of a boron atom from the compound, which can lead to changes in its structure and function.
Biochemical Pathways
The compound is likely to be involved in several biochemical pathways due to its potential to undergo protodeboronation . This process can lead to the formation of new compounds, which can then participate in various biochemical reactions.
Result of Action
The compound’s potential to undergo protodeboronation suggests that it could lead to structural and functional changes in the molecules it interacts with .
Action Environment
The action of the compound can be influenced by various environmental factors, including temperature, pH, and the presence of other compounds . For example, the rate of the compound’s protodeboronation reaction can be influenced by the pH of the environment . Therefore, these factors should be considered when studying the compound’s action, efficacy, and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate can be synthesized through several methods. One common approach involves the bromination of methyl 2-((tert-butoxycarbonyl)amino)propanoate. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under mild conditions .
Industrial Production Methods
In an industrial setting, the synthesis of methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate may involve continuous flow processes to enhance efficiency and yield. These methods often utilize microreactor systems to control reaction parameters precisely, ensuring consistent product quality .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Deprotection Reactions: The tert-butoxycarbonyl (Boc) group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether is a typical reducing agent.
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane is often employed for Boc group removal.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Reduction: Formation of the corresponding alcohol.
Deprotection: Formation of the free amine.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-bromo-2-amino propanoate: Lacks the Boc protecting group, making it more reactive.
Methyl 3-chloro-2-((tert-butoxycarbonyl)amino)propanoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity.
Methyl 3-iodo-2-((tert-butoxycarbonyl)amino)propanoate: Contains an iodine atom, which is a better leaving group than bromine.
Uniqueness
Methyl 3-bromo-2-((tert-butoxycarbonyl)amino)propanoate is unique due to the presence of the Boc protecting group, which provides stability and selectivity in reactions. The bromine atom also offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
methyl 3-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO4/c1-9(2,3)15-8(13)11-6(5-10)7(12)14-4/h6H,5H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLDPRMMKCMNMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CBr)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674238 | |
| Record name | Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219200-16-4 | |
| Record name | Methyl 3-bromo-N-(tert-butoxycarbonyl)alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674238 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Bromo-2-((tert-butoxycarbonyl)amino)propionic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(3R)-piperidin-3-yl]carbamate;hydrochloride](/img/structure/B595385.png)
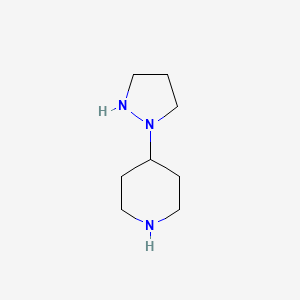

![2-(4-Methylphenyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B595389.png)
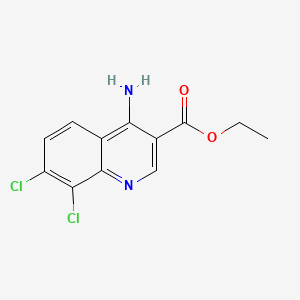
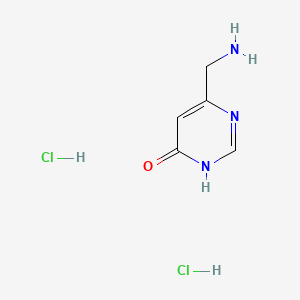

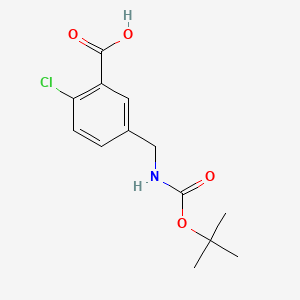
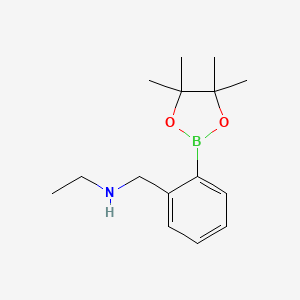

![Ethyl 7-bromo-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B595403.png)


